molecular formula C19H22N4O2S B2599966 N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide CAS No. 2034510-41-1

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide

Cat. No.: B2599966
CAS No.: 2034510-41-1
M. Wt: 370.47
InChI Key: CDVROGHFLLDMHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide typically involves multiple steps, starting with the preparation of the thiophene and pyrazole intermediates. The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The pyrazole ring can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones .

The final step involves the coupling of the thiophene and pyrazole intermediates with the tetrahydrobenzo[d]isoxazole moiety. This can be achieved through a series of nucleophilic substitution and cyclization reactions under controlled conditions, such as the use of base catalysts and specific solvents .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of greener and more sustainable reaction conditions to minimize waste and environmental impact .

Mechanism of Action

The mechanism of action of N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s heterocyclic rings can form hydrogen bonds and π-π interactions with these targets, leading to inhibition or activation of their biological functions . The exact pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with thiophene, pyrazole, and isoxazole rings, such as:

Uniqueness

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide is unique due to its combination of three different heterocyclic rings, which imparts a distinct set of chemical and biological properties. This makes it a versatile compound for various research and industrial applications .

Properties

IUPAC Name

N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2S/c1-12-17(14-7-10-26-11-14)13(2)23(21-12)9-8-20-19(24)18-15-5-3-4-6-16(15)25-22-18/h7,10-11H,3-6,8-9H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDVROGHFLLDMHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)C2=NOC3=C2CCCC3)C)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.